Biochemical Potency & Isoform Selectivity
JNJ-DGAT2-A inhibits human DGAT2 with an IC50 of 140 nM (0.14 µM) in Sf9 insect cell membranes expressing the recombinant enzyme . It displays >70-fold selectivity for DGAT2 over the related isoforms DGAT1 and MGAT2 . In contrast, PF-06424439 is a more potent DGAT2 inhibitor (IC50 = 14 nM) but acts through a distinct, time-dependent, slowly reversible mechanism [1]. PF-06865571 (ervogastat) exhibits an IC50 of 17.2 nM for human DGAT2, representing approximately 8-fold greater potency than JNJ-DGAT2-A, yet with a distinct selectivity and pharmacokinetic profile optimized for in vivo dosing . The choice among these inhibitors must therefore be guided by the required potency, kinetic mechanism, and selectivity window.
| Evidence Dimension | DGAT2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 140 nM (0.14 µM) |
| Comparator Or Baseline | PF-06424439: 14 nM; PF-06865571 (ervogastat): 17.2 nM |
| Quantified Difference | JNJ-DGAT2-A is 10-fold less potent than PF-06424439 and 8-fold less potent than PF-06865571 |
| Conditions | Human DGAT2-expressing Sf9 insect cell membranes |
Why This Matters
The lower potency of JNJ-DGAT2-A combined with its >70-fold selectivity window provides a distinct pharmacological profile suitable for experiments where avoiding complete DGAT2 ablation or minimizing off-target effects is critical.
- [1] Pabst B, Futatsugi K, Li Q, Ahn K. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). Biochemistry. 2018 Dec 26;57(51):6997-7010. View Source
